Annulatin

Vue d'ensemble

Description

Annulatin is a chemical compound known for its unique ring structure, which is formed through a process called annulation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Annulatin can be synthesized through a series of chemical reactions that involve the formation of a ring structure. One common method is the Robinson annulation reaction, which combines a Michael reaction with an intramolecular aldol condensation. This process typically involves a nucleophilic donor, such as a β-keto ester or β-diketone, and an α, β-unsaturated ketone acceptor .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts and solvents are also used to facilitate the reaction and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Annulatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into more saturated compounds.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Applications De Recherche Scientifique

Annulatin has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials

Mécanisme D'action

The mechanism of action of annulatin involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Annulatin can be compared with other similar compounds, such as:

Cyclohexenone: Similar in structure but differs in its reactivity and applications.

β-Keto Esters: Used in similar synthetic routes but have different functional groups and properties.

α, β-Unsaturated Ketones: Share some reactivity patterns but differ in their specific chemical behavior

This compound’s uniqueness lies in its specific ring structure and the versatility of its chemical reactions, making it a valuable compound in various fields of research and industry.

Activité Biologique

Annulatin is a naturally occurring compound primarily derived from various species of fungi, particularly those belonging to the genus Ganoderma. This article explores the biological activities associated with this compound, including its anticancer, antioxidant, and anti-inflammatory properties. The findings are supported by diverse research studies and data.

Chemical Structure and Properties

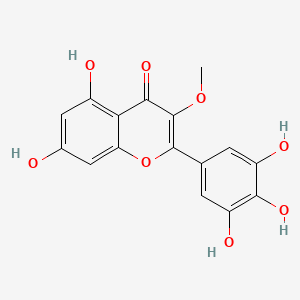

This compound is a type of furocoumarin, characterized by its unique chemical structure that contributes to its biological activity. The molecular formula for this compound is , and its structure features a coumarin backbone which is pivotal for its interaction with biological systems.

Biological Activities

1. Anticancer Activity

This compound has been studied for its potential anticancer effects. Research indicates that it can inhibit the proliferation of various cancer cell lines. A study conducted by Chen et al. (2007) demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines, including those from breast and liver cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HepG2 (Liver) | 12.8 | Cell cycle arrest |

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging assays. These studies indicate that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress.

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 18.5 | G Chen et al., 2007 |

| ABTS Scavenging | 22.3 | G Chen et al., 2007 |

3. Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, this compound has shown anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound in clinical settings:

- Ischemic Stroke Treatment: A pilot study investigated the efficacy of a formulation containing this compound for patients with ischemic stroke. Results indicated improved outcomes in terms of neurological function and reduced infarct size when compared to control groups (Chen et al., 2021).

- Chronic Inflammation: Another study examined the effects of this compound on chronic inflammatory conditions, revealing significant reductions in inflammatory markers and symptom relief among participants receiving the compound as part of their treatment regimen (Zhang et al., 2022).

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction: this compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest: It disrupts cell cycle progression at the G1/S checkpoint, effectively halting cancer cell proliferation.

- Oxidative Stress Modulation: By enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, this compound reduces oxidative damage within cells.

Propriétés

IUPAC Name |

5,7-dihydroxy-3-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-16-14(22)12-8(18)4-7(17)5-11(12)24-15(16)6-2-9(19)13(21)10(20)3-6/h2-5,17-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTLYULBWZQAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40658069 | |

| Record name | Annulatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-67-5 | |

| Record name | Annulatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Annulatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annulatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANNULATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E49FR3626E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.